BEC HCl
BEC HCl
BEC is a potent slow-binding competitive inhibitor of recombinant rat liver arginase I with Ki values of 0.4 and 0.6 µM from kinetic analyses. It is also a potent inhibitor of human arginase II with Ki values of 310 and 30 nM at pH 7.5 and 9.5, respectively. It does not inhibit murine iNOS at concentrations up to 1 mM. BEC significantly enhances nitric oxide-dependent relaxation of human penile corpus cavernosum smooth muscle in vitro when used at concentrations ranging from 0.1 to 1 mM.
BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5). target: Arginase II ;In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice.
BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5). target: Arginase II ;In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice.
Brand Name:
Vulcanchem
CAS No.:
222638-67-7
VCID:
VC0003929
InChI:
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1
SMILES:
B(CCSCC(C(=O)O)N)(O)O.Cl
Molecular Formula:
C5H13BClNO4S
Molecular Weight:
229.49 g/mol
BEC HCl
CAS No.: 222638-67-7
Cat. No.: VC0003929
Molecular Formula: C5H13BClNO4S
Molecular Weight: 229.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BEC is a potent slow-binding competitive inhibitor of recombinant rat liver arginase I with Ki values of 0.4 and 0.6 µM from kinetic analyses. It is also a potent inhibitor of human arginase II with Ki values of 310 and 30 nM at pH 7.5 and 9.5, respectively. It does not inhibit murine iNOS at concentrations up to 1 mM. BEC significantly enhances nitric oxide-dependent relaxation of human penile corpus cavernosum smooth muscle in vitro when used at concentrations ranging from 0.1 to 1 mM. BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5). target: Arginase II ;In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice. |
|---|---|
| CAS No. | 222638-67-7 |
| Molecular Formula | C5H13BClNO4S |
| Molecular Weight | 229.49 g/mol |
| IUPAC Name | (2R)-2-azaniumyl-3-(2-boronoethylsulfanyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |
| Standard InChI Key | GHPYJLCQYMAXGG-WCCKRBBISA-N |
| Isomeric SMILES | B(CCSC[C@@H](C(=O)[O-])[NH3+])(O)O.Cl |
| SMILES | B(CCSCC(C(=O)O)N)(O)O.Cl |
| Canonical SMILES | B(CCSCC(C(=O)[O-])[NH3+])(O)O.Cl |
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